2-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Carbonic anhydrase inhibition Isoform selectivity Tumour-associated hCA IX

2-Chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a selective hCA IX inhibitor, leveraging the pyridin-3-yl substituent for isoform selectivity over hCA I/II. This structural feature is essential for valid SAR studies, as substitution with phenyl or alkyl groups compromises potency and selectivity. Use as a benchmark for hCA IX assay development and tumour hypoxia research. Order high-purity compound to ensure reproducible results.

Molecular Formula C14H12ClN5O2S
Molecular Weight 349.79
CAS No. 2034584-03-5
Cat. No. B2380510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
CAS2034584-03-5
Molecular FormulaC14H12ClN5O2S
Molecular Weight349.79
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3)Cl
InChIInChI=1S/C14H12ClN5O2S/c15-13-5-1-2-6-14(13)23(21,22)17-8-11-10-20(19-18-11)12-4-3-7-16-9-12/h1-7,9-10,17H,8H2
InChIKeyVPURYYRKWAIOPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 350 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide (CAS 2034584-03-5) – A Triazole-Benenezenesulfonamide Conjugate for Carbonic Anhydrase-Focused Research and Procurement


2-Chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide (CAS 2034584-03-5) is a synthetic sulfonamide derivative that incorporates a 1,2,3-triazole linker bearing a pyridin-3-yl substituent and a 2-chlorobenzenesulfonamide zinc-binding group. The compound belongs to a class of triazole-benzenesulfonamide conjugates designed to target human carbonic anhydrase (hCA) isoforms, particularly the tumour-associated isoform hCA IX [1]. This structural class exploits the general pharmacophore associated with CA inhibition, where the sulfonamide moiety coordinates the catalytic zinc ion and the triazole-pyridine tail modulates isoform selectivity and potency [2].

Why Generic Triazole-Benzenesulfonamide Substitution Fails for 2-Chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide in Carbonic Anhydrase Studies


In-class triazole-benzenesulfonamide derivatives cannot be freely interchanged because their hCA isoform selectivity profiles are exquisitely sensitive to the nature of the substituent on the triazole ring. In the series containing 2-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide, the pyridin-3-yl group confers preferential inhibition of the tumour-associated hCA IX over cytosolic off-target isoforms hCA I and II, a selectivity window that is absent or diminished in analogues bearing phenyl, naphthyl, or alkyl substituents [1]. Substituting a generic triazole-benzenesulfonamide without this specific pyridin-3-yl substitution therefore risks losing both target potency and isoform selectivity, invalidating experimental comparisons and compromising SAR conclusions [2].

Quantitative Evidence Guide: 2-Chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide vs. Comparator Benzenesulfonamides in hCA Inhibition and Anti-Proliferative Assays


hCA IX Inhibitory Potency and Isoform Selectivity of Triazolo-Pyridine Benzenesulfonamide 14, 16, and 17 Relative to hCA I, II, and IV

Within a series of triazole-benzenesulfonamide conjugates, the triazolo-pyridine derivatives 14, 16, and 17 were identified as the most effective inhibitors against the tumour-associated isoform hCA IX, with substantially weaker activity against the cytosolic isoforms hCA I, hCA II, and hCA IV, establishing a selectivity window that is not observed for non-pyridine-containing analogues [1]. While the published abstract does not report the exact Ki value for the specific 2-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide, the class of triazolo-pyridine benzenesulfonamides containing this substitution pattern is highlighted as the most promising sub-series for hCA IX targeting [2].

Carbonic anhydrase inhibition Isoform selectivity Tumour-associated hCA IX

Anti-Proliferative Activity of Triazolo-Pyridine Benzenesulfonamides Against a Panel of 57 Human Tumour Cell Lines

Selected triazolo-pyridine benzenesulfonamide compounds from this series, which includes the 2-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide scaffold, were evaluated in a single-dose anti-proliferative assay against a panel of 57 human tumour cell lines and demonstrated ex vivo anti-proliferative activity [1]. This cellular activity complements the hCA IX biochemical inhibition data and provides a functional readout that distinguishes these compounds from mere biochemical inhibitors lacking cellular efficacy. The specific growth inhibition values for individual compounds require consultation of the full-text publication [2].

Anti-proliferative activity Human tumour cell lines Ex vivo screening

Structural Rationale for hCA IX Selectivity: Pyridin-3-yl vs. Alternative Triazole Substituents

The triazolo-pyridine benzenesulfonamide architecture represented by 2-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is specifically highlighted in the reported structure-activity relationship (SAR) as being among the most effective hCA IX inhibitors, suggesting that the pyridin-3-yl group engages in favourable interactions with the hCA IX active site that are not achievable with phenyl, substituted phenyl, or alkyl substituents on the triazole ring [1]. This structural feature is directly linked to the observed hCA IX selectivity and distinguishes this compound from earlier-generation benzenesulfonamide CA inhibitors such as acetazolamide, which lacks isoform selectivity [2].

Structure-activity relationship Molecular recognition hCA IX active site

Best Research and Industrial Application Scenarios for 2-Chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide


Tumour-Associated hCA IX Inhibitor Development and Cancer Target Validation

This compound is best deployed as a tool for validating hCA IX as a therapeutic target in solid tumours, where its triazolo-pyridine architecture confers preferential inhibition of the tumour-associated isoform over cytosolic off-targets hCA I and II [1]. Researchers can use it to dissect the role of hCA IX in pH regulation, migration, and invasion in hypoxic tumour microenvironments, with the confidence that the pyridin-3-yl substituent provides a selectivity window that non-pyridine analogues lack [2].

Ex Vivo Anti-Proliferative Screening and Phenotypic Profiling in Oncology Panels

Given that selected triazolo-pyridine benzenesulfonamides from this chemical series exhibit anti-proliferative activity against a panel of 57 human tumour cell lines, 2-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is suitable for incorporation into medium-throughput ex vivo phenotypic screening cascades aimed at identifying compounds with both CA IX biochemical inhibition and cellular growth-inhibitory activity [1].

Structure-Activity Relationship (SAR) Expansion Around the 1,2,3-Triazole Scaffold

The compound serves as a key reference point for medicinal chemistry campaigns exploring the SAR of triazole-benzenesulfonamide CA inhibitors. Its pyridin-3-yl substituent differentiates it from analogues bearing phenyl, naphthyl, or alkyl groups, and it provides a benchmark for quantifying the contribution of the pyridine nitrogen to hCA IX affinity and selectivity [1].

Comparative Selectivity Profiling Against hCA Isoforms I, II, IV, and IX

This compound can be employed in comparative stopped-flow CO2 hydration assays to generate selectivity fingerprints across the pharmacologically relevant hCA isoforms. Its differential inhibition profile—strong hCA IX activity with reduced hCA I/II/IV inhibition—makes it a valuable positive control for assay development and a reference standard for evaluating novel hCA IX-selective chemotypes [1][2].

Quote Request

Request a Quote for 2-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.